molecular formula C12H22O11 B3180896 6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol CAS No. 40592-72-1

6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Cat. No.: B3180896
CAS No.: 40592-72-1
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol is a carbohydrate derivative featuring two oxane (tetrahydropyran) rings interconnected via an ether linkage. Its IUPAC name, as specified in , highlights the hydroxymethyl and hydroxyl substituents on both rings. The compound is structurally classified as a disaccharide analog, with one oxane unit substituted at position 4 by a glycosidic oxygen linked to a second oxane ring . Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol . This compound has been identified in metabolomic studies (e.g., HMDB0039703) and is associated with specialized metabolite classes such as phenolic glycosides .

Properties

IUPAC Name

6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol typically involves the selective protection and deprotection of hydroxyl groups on glucose derivatives. One common method includes the use of protecting groups such as acetals or silyl ethers to selectively modify the hydroxyl groups, followed by specific reactions to introduce the desired functional groups. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve enzymatic processes that utilize specific enzymes to catalyze the formation of the desired structure from glucose or other carbohydrate precursors. These processes are often optimized for large-scale production, focusing on cost-efficiency, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alditols.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base are common.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alditols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic processes. Its multiple hydroxyl groups allow it to form hydrogen bonds and interact with other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Trehalose

Structure: Trehalose, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol dihydrate, shares the same molecular formula (C₁₂H₂₂O₁₁) and weight (342.30 g/mol) as the target compound . However, trehalose is a non-reducing disaccharide with an α,α-1,1 glycosidic bond between two glucose units, contrasting with the target compound’s ether-linked oxane rings. Solubility: Trehalose’s high solubility in water (68.9 g/100 mL at 20°C) exceeds that of the target compound, likely due to differences in hydrogen-bonding networks .

Delphinidin-3,5-Diglucoside Chloride

Structure : This anthocyanin derivative contains two glucose units linked to a delphinidin core. Its structure includes a chromenylium ion and additional hydroxyl groups, distinguishing it from the target compound’s simpler oxane backbone .
Function : It serves as a pigment and antioxidant, whereas the target compound is implicated in metabolic regulation (e.g., blood glucose modulation) .

Validamycin Derivatives

Structure: Validamycin analogs, such as those in , feature cyclohexenyl and amino-substituted oxane rings, introducing nitrogen-containing functional groups absent in the target compound.

Comparative Data Table

Property Target Compound Trehalose Delphinidin-3,5-Diglucoside Validamycin Analog ()
Molecular Formula C₁₂H₂₂O₁₁ C₁₂H₂₂O₁¹ C₂₇H₃₁ClO₁₆ C₃₉H₆₃NO₁₅
Molecular Weight (g/mol) 342.30 342.30 655.97 810.91
Key Functional Groups Hydroxyl, hydroxymethyl, ether Hydroxyl, α,α-1,1 glycosidic Chromenylium, glucosides Amino, cyclohexenyl
Biological Role Metabolic regulation Cryoprotection Antioxidant pigment Antifungal
Solubility Moderate (data pending) High (68.9 g/100 mL) Low (organic solvents) Variable

Research Findings and Functional Insights

  • Antidiabetic Potential: Computational studies using AutoDock Vina () suggest the target compound binds to glucose-regulatory enzymes with moderate affinity (binding energy ≈ −8.4 kcal/mol), comparable to validated antidiabetic glycosides like those in Syzygium jambolanum .
  • Metabolic Classification : Unlike trehalose (a primary metabolite), the target compound is classified as a specialized metabolite, indicating a role in ecological interactions (e.g., plant defense) .
  • Structural Stability : The absence of reducing ends in both the target compound and trehalose enhances their stability under physiological conditions, though their applications diverge due to functional group variations .

Notes and Limitations

  • Nomenclature Conflicts: Synonyms in and may refer to stereoisomers or hydration states; crystallographic studies are required to resolve ambiguities .
  • Methodological Advances : Tools like AutoDock Vina () have accelerated computational screening but require cross-validation with wet-lab assays for reliable predictions .

Biological Activity

6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol is a complex carbohydrate derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the management of diabetes and other metabolic disorders. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxymethyl and hydroxy groups that contribute to its solubility and reactivity. Its structural formula can be represented as follows:

C17H22O10\text{C}_{17}\text{H}_{22}\text{O}_{10}

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic effects. A study highlighted its ability to inhibit key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-IV (DPP-IV) and protein-tyrosine phosphatase 1B (PTP1B), which are crucial in regulating insulin sensitivity and glucose homeostasis .

Table 1: Key Enzyme Inhibitions by the Compound

EnzymeInhibition Effect
Dipeptidyl Peptidase-IV (DPP-IV)Significant
Protein-Tyrosine Phosphatase 1B (PTP1B)Significant
Glycogen Synthase Kinase 3β (GSK3β)Moderate

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with various target proteins. The analysis showed favorable interactions with DPP-IV and GSK3β, suggesting a potential mechanism for its antidiabetic action .

Figure 1: Binding Interaction of the Compound with DPP-IV

Binding Interaction

Neuroprotective Effects

In addition to its antidiabetic properties, this compound has been investigated for its neuroprotective effects. It has been reported to act as a 5-HT2C receptor agonist, which may have implications in treating neurological disorders such as depression and anxiety .

Case Studies

A notable case study involved the traditional use of this compound in Syzygium densiflorum fruits by local tribes in Tamil Nadu, India. The study documented improvements in glycemic control among individuals consuming extracts containing this compound .

Case Study Highlights:

  • Population: Local tribes in Tamil Nadu
  • Intervention: Consumption of Syzygium densiflorum extracts
  • Outcome: Improved glycemic control and reduced diabetes symptoms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Reactant of Route 2
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

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